ASP4132

AMPK Activation Cancer Cell Selectivity Comparative Potency

Choose ASP4132 for its unique, selective growth inhibition profile in breast cancer cell lines (e.g., MDA‑MB‑453 IC₅₀=0.014 µM vs. SK‑BR‑3 IC₅₀>3 µM), a selectivity not achieved by non‑specific activators like AICAR. This orally bioavailable ditosylate salt achieves robust in vivo tumor regression (26–96 %) in xenograft models at 2–8 mg/kg. ASP4132 is the benchmark compound for AMPK‑targeted therapy research, offering validated target engagement (AMPKα1‑dependent) and optimized pharmacokinetics not found in generic alternatives.

Molecular Formula C19H12F6N4O2
Molecular Weight
Cat. No. B1191574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASP4132
SynonymsASP4132;  ASP-4132;  ASP 4132.; Unknown
Molecular FormulaC19H12F6N4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ASP4132: A Selective Orally Active AMPK Activator with Clinical Development as an Anticancer Candidate


ASP4132 is a synthetic small molecule that acts as a potent, orally bioavailable activator of adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Chemically, it is the ditosylate salt of (5-{1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}-1H-benzimidazol-2-yl)(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methanone [1]. The compound demonstrates an EC50 of 0.018 µM (18 nM) for AMPK activation and has advanced to Phase I clinical trials (NCT02383368) for the treatment of advanced solid tumors and lymphomas [2].

Why ASP4132 Cannot Be Substituted by Generic AMPK Activators Like AICAR or Metformin


Generic substitution of ASP4132 with other AMPK activators, such as the direct activator AICAR or the biguanide metformin, is scientifically unsound due to fundamental differences in their mechanisms, selectivity profiles, and in vivo efficacy. ASP4132 is an indirect AMPK activator that exhibits a marked selectivity for specific cancer cell lines, showing potent growth inhibition in high-responder cells (e.g., MDA-MB-453, IC50 = 0.014 µM) while demonstrating minimal activity in low-responder cells (e.g., SK-BR-3, IC50 > 3 µM) [1]. In contrast, AICAR non-selectively inhibits the growth of all evaluated breast cancer cell lines [1]. Furthermore, unlike metformin and phenformin which are primarily antidiabetic agents with off-target effects, ASP4132 was specifically optimized for improved aqueous solubility and pharmacokinetics, enabling robust oral in vivo efficacy, including significant tumor regression in xenograft models that generic activators cannot achieve at comparable doses [1][2].

Quantitative Differentiation of ASP4132 Against AMPK Activator Comparators


ASP4132 Exhibits Potent AMPK Activation with an EC50 of 18 nM and Selectively Inhibits Cancer Cell Growth Compared to AICAR

ASP4132 demonstrates potent AMPK activation with an EC50 of 0.018 µM in cell-free assays [1]. In direct comparative cell growth inhibition studies, ASP4132 (as the lead compound 2) showed selective activity against human breast cancer cell lines. Against the MDA-MB-453 cell line, the compound exhibited an IC50 of 0.014 µM, whereas it showed weak antiproliferative activity against the SK-BR-3 cell line (IC50 > 3 µM) [1]. This is in stark contrast to the direct AMPK activator AICAR, which non-selectively inhibited the growth of all evaluated cell lines, including both high and low responders [1].

AMPK Activation Cancer Cell Selectivity Comparative Potency

ASP4132 Demonstrates Superior Tumor Regression Efficacy in MDA-MB-453 Xenograft Models Relative to Early Lead Compounds

In MDA-MB-453 xenograft mouse models, oral administration of ASP4132 produced dose-dependent tumor regression. At doses of 2, 4, and 8 mg/kg (p.o., once daily for 21 days), tumor regression rates were 26%, 87%, and 96%, respectively . In contrast, the earlier lead compound 1, despite having good aqueous solubility, had limited anti-tumor efficacy in mice due to poor pharmacokinetic and toxicological properties [1].

In Vivo Efficacy Tumor Regression Xenograft Model

ASP4132 Exhibits Improved Rat Pharmacokinetics Compared to Lead Compound 2, Enabling Oral In Vivo Studies

The chemical optimization of the lead compound 2 to ASP4132 resulted in significantly improved pharmacokinetic properties in rats. For ASP4132, after a 1 mg/kg intravenous dose, the terminal half-life (T1/2) was 3.6 hours, total body clearance (CLtot) was 19 mL/min•kg, and volume of distribution at steady state (Vss) was 4.6 L/kg . In human liver microsomes, ASP4132 demonstrated moderate metabolic stability with a CLint, vitro of 61 mL/min/kg . In contrast, the lead compound 2 suffered from poor animal PK profiles that necessitated extensive structural optimization to achieve oral activity [1].

Pharmacokinetics Oral Bioavailability Metabolic Stability

ASP4132 Serves as a Benchmark for Second-Generation AMPK Activators with Improved hERG Safety Profile

In a backup medicinal chemistry effort, ASP4132 was used as a reference compound for the development of second-generation indirect AMPK activators. The novel compound 27b was identified and found to have weaker human Ether-a-go-go Related Gene (hERG) inhibitory activity than both compound 13 and ASP4132 [1]. This indicates that while ASP4132 represented a significant advancement in the series, subsequent optimization aimed to further reduce the risk of QT prolongation.

hERG Inhibition Cardiac Safety Medicinal Chemistry

ASP4132 Demonstrates Potent Anti-NSCLC Activity via AMPK-Dependent Mechanism, Validated by Genetic Knockout

In non-small cell lung cancer (NSCLC) models, ASP4132 treatment resulted in robust growth inhibition, apoptosis, and programmed necrosis. Crucially, the anti-NSCLC activity of ASP4132 was almost completely reversed by AMPKα1 inactivation using shRNA, CRISPR/Cas9 knockout, or a dominant-negative mutation (T172A) [1]. Conversely, a constitutively active AMPKα1 (T172D) mutant mimicked and abolished the effects of ASP4132, confirming that its activity is strictly AMPK-dependent [1]. This genetic validation is more robust than studies relying solely on pharmacological AMPK activators or inhibitors, which may have off-target effects.

Non-Small Cell Lung Cancer AMPK Signaling CRISPR/Cas9

Recommended Research and Development Applications for ASP4132 Based on Quantitative Evidence


Selective Anti-Cancer Drug Discovery in Breast Cancer Models

Researchers focused on identifying targeted therapies for breast cancer subtypes can utilize ASP4132 as a chemical probe to study selective growth inhibition in specific cell lines, such as MDA-MB-453 and OCUB-M, where it exhibits potent activity (IC50 = 0.014 µM), while sparing low-responder lines like SK-BR-3 (IC50 > 3 µM) [1]. This selectivity profile, in contrast to the non-selective AICAR, makes ASP4132 a valuable tool for investigating the molecular determinants of sensitivity to indirect AMPK activation [1].

In Vivo Validation of AMPK-Dependent Tumor Regression

Due to its optimized oral pharmacokinetics and robust in vivo efficacy, ASP4132 is well-suited for preclinical studies requiring sustained AMPK pathway activation in tumor xenograft models. Oral administration of ASP4132 at 2-8 mg/kg achieved significant to near-complete tumor regression (26% to 96%) in MDA-MB-453 xenograft models, a level of efficacy not achieved by earlier lead compounds . This makes it a preferred agent for establishing proof-of-concept for AMPK-targeted cancer therapies in vivo .

AMPK Signaling Pathway Investigation with Genetic Validation

Investigators seeking to dissect the role of AMPK in cancer cell biology can employ ASP4132 in combination with genetic tools such as AMPKα1 knockout or dominant-negative mutants [2]. The complete reversal of ASP4132's anti-cancer effects upon AMPKα1 inactivation provides a highly controlled experimental system to confirm AMPK-dependent downstream events, including mTORC1 inhibition, RTK degradation, and autophagy induction [2]. This rigorous genetic validation enhances the interpretability of results compared to using activators with less well-defined target engagement.

Medicinal Chemistry Optimization of AMPK Activators with Improved Safety Margins

For medicinal chemistry programs aiming to develop next-generation AMPK activators, ASP4132 serves as a critical benchmark compound for comparing in vitro potency, selectivity, and safety liabilities such as hERG channel inhibition [3]. The identification of compound 27b with weaker hERG activity than ASP4132 demonstrates the utility of using ASP4132 as a reference point for guiding structure-activity relationship (SAR) studies to improve the cardiac safety profile of this chemical series [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for ASP4132

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.